Tetrahydrofuran-3-carbaldehyde Tetrahydrofuran-3-carbaldehyde The product is a 50 wt.% solution of tetrahydrofuran-3-carboxaldehyde in water.

Brand Name: Vulcanchem
CAS No.: 79710-86-4
VCID: VC20806761
InChI: InChI=1S/C5H8O2/c6-3-5-1-2-7-4-5/h3,5H,1-2,4H2
SMILES: C1COCC1C=O
Molecular Formula: C5H8O2
Molecular Weight: 100.12 g/mol

Tetrahydrofuran-3-carbaldehyde

CAS No.: 79710-86-4

Cat. No.: VC20806761

Molecular Formula: C5H8O2

Molecular Weight: 100.12 g/mol

* For research use only. Not for human or veterinary use.

Tetrahydrofuran-3-carbaldehyde - 79710-86-4

Specification

CAS No. 79710-86-4
Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
IUPAC Name oxolane-3-carbaldehyde
Standard InChI InChI=1S/C5H8O2/c6-3-5-1-2-7-4-5/h3,5H,1-2,4H2
Standard InChI Key GSUBXIVOZXWGKF-UHFFFAOYSA-N
SMILES C1COCC1C=O
Canonical SMILES C1COCC1C=O

Introduction

Chemical Identity and Structural Properties

Tetrahydrofuran-3-carbaldehyde, also known by several synonyms including 3-formyltetrahydrofuran and tetrahydro-3-furancarbaldehyde, is a cyclic ether with an aldehyde group at the 3-position. This compound combines the structural features of tetrahydrofuran (THF) with the reactivity of an aldehyde functional group, creating a versatile building block for organic synthesis.

Basic Chemical Information

The compound possesses well-defined chemical properties that characterize its identity and behavior in various chemical environments. These fundamental properties are summarized in Table 1.

Table 1: Chemical Identity of Tetrahydrofuran-3-carbaldehyde

PropertyValue
Molecular FormulaC₅H₈O₂
Molecular Weight100.12 g/mol
CAS Registry Numbers7681-84-7, 79710-86-4
IUPAC Standard InChIKeyGSUBXIVOZXWGKF-UHFFFAOYSA-N
SynonymsTetrahydro-3-furancarbaldehyde, 3-Formyl-THF, Tetrahydro-3-furaldehyde

The compound features a tetrahydrofuran ring with an aldehyde substituent at the 3-position, giving it unique reactivity patterns that distinguish it from other tetrahydrofuran derivatives .

Physical Properties

Understanding the physical properties of tetrahydrofuran-3-carbaldehyde is essential for its handling, purification, and application in various synthetic procedures. Table 2 presents its key physical characteristics.

Table 2: Physical Properties of Tetrahydrofuran-3-carbaldehyde

PropertyValue
Physical StateLiquid
Boiling Point99°C
Density1.106 g/mL at 25°C
Flash Point>230°F
Recommended Storage Temperature2-8°C
Enthalpy of Formation (liquid state)-301.6 kJ/mol

The relatively high boiling point compared to its molecular weight suggests significant intermolecular forces, likely due to hydrogen bonding capabilities of the aldehyde group .

Synthesis Methods

Several synthetic approaches have been developed for the preparation of tetrahydrofuran-3-carbaldehyde, with varying degrees of efficiency, selectivity, and scalability.

Hydroformylation of 2,5-Dihydrofuran

The most widely employed industrial method for synthesizing tetrahydrofuran-3-carbaldehyde involves the hydroformylation of 2,5-dihydrofuran using synthesis gas (CO/H₂) in the presence of rhodium-based catalysts. This approach represents a mainstream synthesis route with established protocols for commercial production .

A typical procedure follows these general steps:

  • Reaction of 2,5-dihydrofuran with synthesis gas (CO/H₂)

  • Utilization of rhodium catalysts, often with phosphine ligands

  • Reaction under controlled pressure (typically 3.0-3.5 MPa)

  • Temperature maintenance at 40-50°C

  • Reaction duration of approximately 10 hours

  • Purification via vacuum distillation at 100°C under 5 mmHg pressure

This method has been refined to achieve high purity products with good yields, making it commercially viable for large-scale production .

Catalyst Systems and Reaction Optimization

Research has focused on optimizing catalyst systems to improve reaction selectivity and yield. One documented approach employs a rhodium carbon catalyst (5% rhodium content) in combination with tri(p-fluorophenyl)phosphine and stabilizers such as 2,6-di-tert-butyl-p-cresol .

Table 3: Optimized Reaction Conditions for Hydroformylation Method

ParameterCondition
Catalyst5% Rhodium carbon catalyst
LigandTri(p-fluorophenyl)phosphine
Stabilizer2,6-di-tert-butyl-p-cresol
Temperature40-50°C
Pressure3.0-3.5 MPa
Reaction Time~10 hours
Substrate2,5-dihydrofuran

These optimized conditions have demonstrated advantages in terms of product yield, catalyst recovery potential, and reaction selectivity, addressing previous limitations of cost and efficiency in industrial production .

Applications and Uses

Tetrahydrofuran-3-carbaldehyde serves as a versatile building block in organic synthesis, with particular utility in pharmaceutical development and fine chemical production.

Pharmaceutical Applications

The compound has found significant application in pharmaceutical research and development, where it serves as a precursor for various biologically active molecules. Notable applications include:

  • Preparation of melanin-concentrating hormone receptor 1 (MCHr1) antagonists, which have potential in treating obesity

  • Synthesis of Tsg101-directed HIV-1 budding antagonists, with applications toward late-stage HIV-1 infection treatment

  • Development of ortho-amino benzamides and nicotinamides with therapeutic potential

The unique structural features of tetrahydrofuran-3-carbaldehyde, specifically its cyclic ether core combined with the reactive aldehyde functional group, make it particularly valuable for constructing complex pharmaceutical intermediates.

Synthetic Organic Chemistry

Beyond pharmaceutical applications, tetrahydrofuran-3-carbaldehyde serves as an important intermediate in the synthesis of various functionalized tetrahydrofuran derivatives. Its aldehyde group provides a versatile handle for further transformations including:

  • Reductive amination reactions to produce amino derivatives

  • Wittig and related olefination reactions

  • Aldol condensations for carbon-carbon bond formation

  • Reduction to the corresponding alcohol

  • Oxidation to carboxylic acid derivatives

These transformations enable the incorporation of the tetrahydrofuran ring system into diverse molecular architectures, expanding the compound's utility in creating structurally complex molecules.

Safety ParameterClassification/Information
GHS SymbolGHS05
Signal WordDanger
Hazard StatementsH318 (Causes serious eye damage)
Precautionary StatementsP280-P305+P351+P338
Risk Statements5-19-41
Safety Statements26-36/37/39-39

These classifications indicate that the compound can cause serious eye damage, requiring appropriate personal protective equipment including eye protection when handling .

Thermochemical Properties

Thermochemical data provides valuable insights into the compound's stability and reactivity, which is essential for predicting its behavior in various reaction environments.

Thermodynamic Parameters

Available thermodynamic data for tetrahydrofuran-3-carbaldehyde includes the enthalpy of formation, which offers insight into its energetic properties.

Table 5: Thermochemical Data for Tetrahydrofuran-3-carbaldehyde

Thermodynamic ParameterValueReference Conditions
Enthalpy of Formation (liquid)-301.6 kJ/molStandard conditions

This negative enthalpy of formation indicates thermodynamic stability relative to its constituent elements in their standard states .

Research Developments and Future Directions

Recent research efforts related to tetrahydrofuran-3-carbaldehyde have focused on improving synthetic methodologies and expanding applications, particularly in pharmaceutical development.

Improved Synthesis Approaches

Research continues to optimize the synthesis of tetrahydrofuran-3-carbaldehyde, with emphasis on:

  • Development of more selective catalysts for hydroformylation

  • Exploration of environmentally friendly reaction conditions

  • Investigation of recyclable catalyst systems to reduce production costs

  • Implementation of continuous flow processes for improved efficiency

These advancements aim to address challenges in commercial production, including catalyst cost, product purity, and environmental impact.

Expanding Application Scope

Ongoing research explores new applications for tetrahydrofuran-3-carbaldehyde in:

  • Development of novel pharmaceutical scaffolds

  • Creation of advanced materials with specialized properties

  • Application in asymmetric synthesis as a chiral building block

  • Use as a precursor for heterocyclic compounds with biological activity

These expanding applications highlight the compound's versatility and continued relevance in chemical research and development.

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